Tropicamide

Overview

Description

Tropicamide is a synthetic muscarinic antagonist primarily used in ophthalmology. It is known for its ability to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle), which are essential for comprehensive eye examinations and certain ocular procedures . This compound is typically administered as eye drops and has a relatively short duration of action, making it suitable for diagnostic purposes .

Scientific Research Applications

Tropicamide has a wide range of applications in scientific research:

Ophthalmology: It is extensively used to dilate the pupil for eye examinations and surgeries.

Pharmacology: this compound serves as a model compound for studying the effects of muscarinic antagonists on the eye.

Neuroscience: Research on this compound helps in understanding the role of muscarinic receptors in the central nervous system.

Drug Development: this compound is used in the development of new anticholinergic drugs with improved efficacy and safety profiles.

Mechanism of Action

Tropicamide exerts its effects by blocking muscarinic acetylcholine receptors in the eye. This action prevents the contraction of the sphincter muscle of the iris and the ciliary muscle, leading to pupil dilation and paralysis of accommodation . The onset of action is rapid, with effects typically observed within 10 to 15 minutes, and the duration of action lasts for about 4 to 8 hours .

Similar Compounds:

Atropine: A longer-acting muscarinic antagonist used for similar purposes but with a longer duration of action.

Cyclopentolate: Another muscarinic antagonist with a similar mechanism of action but a slightly longer duration of effect compared to this compound.

Uniqueness of this compound:

Rapid Onset and Short Duration: this compound is preferred for diagnostic procedures due to its rapid onset and short duration of action, which minimizes patient discomfort and allows for quicker recovery.

Safety Profile: this compound has a favorable safety profile with fewer systemic side effects compared to atropine.

Safety and Hazards

Future Directions

Tropicamide is a safe drug for pupillary dilation before a comprehensive eye exam or ocular procedure . It is also necessary for specific intraocular procedures such as cataract surgery to reduce intraoperative complications and for better exposure to the cataract during surgery . The use of mydriatic agents such as this compound has, therefore, become ubiquitous in optical settings . Future research may focus on improving the efficacy and safety of this compound .

Biochemical Analysis

Biochemical Properties

Tropicamide interacts with muscarinic acetylcholine receptors, specifically blocking their responses. This interaction is crucial in its role in dilating the pupil and paralyzing the ciliary muscle in the eye . By binding to these receptors, this compound inhibits the parasympathetic drive, allowing the sympathetic nervous system to exert more influence, leading to pupil dilation .

Cellular Effects

This compound has significant effects on various types of cells, particularly those in the eye. It works by making the muscles within the eye unable to respond to nerve signals . This results in dilation of the pupil and paralysis of the ciliary muscle, facilitating eye examinations or ocular procedures . Systemic adverse effects, such as tachycardia, central nervous system disturbances, and muscle rigidity, have been reported with the use of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on muscarinic acetylcholine receptors. It non-selectively blocks these receptors, leading to mydriasis and cycloplegia . This mechanism involves inhibiting the responses of the iris sphincter muscle and the ciliary muscle to cholinergic stimulation .

Temporal Effects in Laboratory Settings

This compound’s effects are relatively short-lived, making it ideal for temporary use in diagnostic procedures. The onset of its effects occurs quickly, within about 1 to 2 hours, and its effects last for up to a day

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tremulous jaw movements, a model of parkinsonian tremor . The effects of this compound varied with different dosages, and it was found to be more potent than atropine in suppressing these movements .

Transport and Distribution

This compound is typically administered as eye drops, and its effects are localized to the eye

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tropicamide involves several steps:

Starting Material: The process begins with 3-hydroxy-2-phenylpropionic acid.

Formation of Intermediate: This compound is reacted with toluene, triethylamine, and acetyl chloride under reflux conditions to form 2-chlorocarbonyl-2-phenylethyl ester.

Amidation: The intermediate is then reacted with ethylpyridin-4-ylmethylamine in the presence of triethylamine and toluene to form the desired product, this compound

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and crystallization to ensure high purity and yield of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of functional groups such as the amide and ester groups.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products:

properties

IUPAC Name |

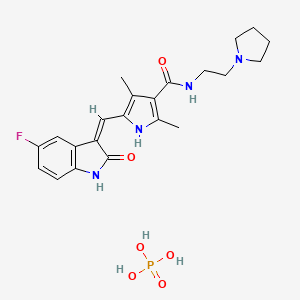

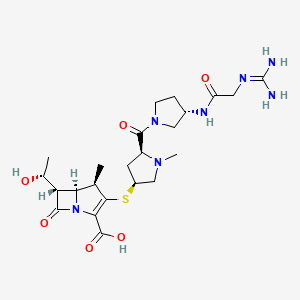

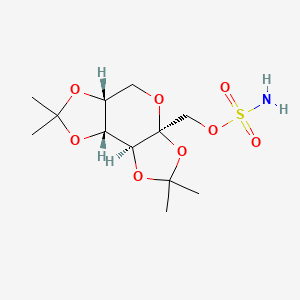

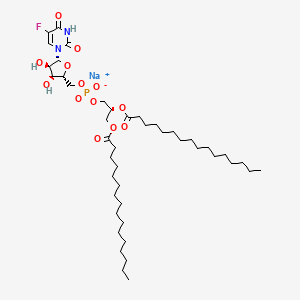

N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDKAVGWHJFAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045220 | |

| Record name | Tropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>42.7 [ug/mL] (The mean of the results at pH 7.4), 3.75e-01 g/L | |

| Record name | SID50086517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Muscarinic acetylcholine receptors are involved in numerous ocular functions. The M3 subtype is predominantly expressed by smooth muscle cells of the sphincter pupillae, which is a circular muscle of the iris, and ciliary muscles. In response to light or binding of acetylcholine, M3 receptor signalling leads to contraction of the sphincter pupillae and pupil constriction. Contraction of the ciliary muscle via M3 receptor signalling also leads to accommodation, adjusting the lens for near vision. The eye is also innervated by parasympathetic nerves: ciliary ganglion neurons project to the ciliary body and the sphincter pupillae muscle of the iris to control ocular accommodation and pupil constriction. Tropicamide is a non-selective muscarinic antagonist that binds to all subtypes of muscarinic receptors. By binding to muscarinic receptors, tropicamide relaxes the pupillary sphincter muscle and causes pupil dilation. By blocking the muscarinic receptors of the ciliary body, tropicamide also prevents accommodation. Like other muscarinic antagonists, tropicamide inhibits the parasympathetic drive, allowing the sympathetic nervous system responses to dominate. Tropicamide is thought to ameliorate sialorrhea by blocking M4 receptors expressed on salivary glands and reducing hypersalivation. | |

| Record name | Tropicamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1508-75-4 | |

| Record name | Tropicamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1508-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropicamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropicamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tropicamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tropicamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tropicamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPICAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A3Z5XTC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96.5 °C | |

| Record name | Tropicamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tropicamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tropicamide exert its mydriatic effect?

A1: this compound is a rapid-acting antimuscarinic agent. It blocks the action of acetylcholine at muscarinic receptors in the iris sphincter muscle, leading to pupil dilation (mydriasis). [, , , ]

Q2: Does this compound affect accommodation, and if so, how?

A2: Yes, this compound also induces cycloplegia, which is the paralysis of accommodation. It achieves this by blocking the action of acetylcholine at muscarinic receptors in the ciliary muscle, preventing lens shape changes required for near vision. [, , , ]

Q3: How quickly is this compound absorbed after topical ocular administration?

A5: this compound is rapidly absorbed into the systemic circulation after topical ocular administration, reaching peak plasma concentrations within 5 minutes. []

Q4: How long does the mydriatic effect of this compound last?

A6: The duration of mydriasis induced by this compound varies depending on the concentration used and individual factors. Studies suggest a duration of action of at least 5 hours for 0.5% this compound and 6 hours for 1%. [, , ]

Q5: Does topical this compound have any systemic anticholinergic activity?

A7: Despite rapid systemic absorption, this compound exhibits low affinity for muscarinic receptors and negligible receptor occupancy in plasma, explaining the low incidence of systemic side effects following topical ocular administration. []

Q6: What analytical techniques are used to quantify this compound in biological samples?

A8: Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly used for the sensitive and selective determination of this compound in biological samples, including plasma and ocular tissues. [, ]

Q7: Can this compound be detected in hair samples, and if so, what does this indicate?

A9: Yes, this compound can be detected in hair samples using GC-MS. Detecting this compound in hair provides evidence of past substance use, as hair analysis can reveal drug exposure over a more extended period than blood or urine tests. []

Q8: Are there any specific formulation strategies employed to improve the stability or delivery of this compound eye drops?

A10: Cubic liquid crystalline nanoparticles have shown promise as a delivery system for this compound, exhibiting comparable corneal permeation to commercial formulations and a longer duration of mydriatic effect in rabbits. []

Q9: Why is this compound used in ophthalmic examinations?

A11: this compound is used in ophthalmic examinations for its mydriatic and cycloplegic effects. Mydriasis allows for better visualization of the internal structures of the eye, particularly the retina and optic nerve. Cycloplegia helps obtain a more accurate refractive error measurement, especially in children who can accommodate strongly. [, , , , ]

Q10: What are the typical concentrations of this compound used in ophthalmic solutions?

A12: Commercially available this compound ophthalmic solutions are typically available in concentrations of 0.5% and 1%. [, , , ]

Q11: Does this compound affect corneal biomechanical properties?

A13: Studies using the Ocular Response Analyzer (ORA) found no significant changes in corneal hysteresis, corneal resistance factor, or intraocular pressure measurements before and after this compound instillation, suggesting that it doesn't significantly impact corneal biomechanics. []

Q12: How does this compound compare to other mydriatic agents like Cyclopentolate and Phenylephrine?

A12: this compound, Cyclopentolate, and Phenylephrine are all mydriatic agents with different pharmacological profiles.

Q13: Does topical this compound affect tear production in animals?

A15: Studies in cats and horses have shown that topical this compound can significantly reduce tear production as measured by the Schirmer tear test. [, ]

Q14: Is there a potential for abuse or misuse of this compound?

A16: Yes, unfortunately, there have been reports of this compound eyedrop misuse, particularly in individuals with opioid addiction. [, , ]

Q15: Why is this compound misused?

A17: Individuals who misuse this compound may seek euphoria, hallucinations, or attenuation of opioid withdrawal symptoms. [, , ]

Q16: What are the potential risks associated with this compound misuse?

A18: Intravenous administration of high doses of this compound, as seen in cases of misuse, can lead to serious complications, including central nervous system effects, cardiovascular problems, and even death. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol](/img/structure/B1683193.png)